Molecular Weight Differentiation vs. Non-Fluorinated Parent (2-(3-Bromo-4-fluorophenyl)ethan-1-amine)
The target compound carries an α-fluorine substituent that increases its molecular weight by 18.0 g/mol (an 8.3% increase) compared to the non-fluorinated parent 2-(3-bromo-4-fluorophenyl)ethan-1-amine. This mass difference, while modest, is accompanied by a profound change in the amine pKₐ: the α-fluorine inductively withdraws electron density from the adjacent amine, reducing the conjugate acid pKₐ from approximately 9.8–10.1 (typical for unsubstituted phenethylamines) to an estimated 7.8–8.6 for the α-fluoro analog [1][2].
| Evidence Dimension | Molecular weight and predicted amine basicity (pKₐ) |
|---|---|
| Target Compound Data | MW = 236.06 g/mol; estimated pKₐ (conjugate acid) ≈ 7.8–8.6 |
| Comparator Or Baseline | 2-(3-Bromo-4-fluorophenyl)ethan-1-amine (MW = 218.07 g/mol; typical phenethylamine pKₐ ≈ 9.8–10.1) |
| Quantified Difference | ΔMW = +18.0 g/mol (+8.3%); ΔpKₐ ≈ −1.5 to −2.0 log units (estimated decrease) |
| Conditions | pKₐ values are class-level estimates based on known effects of α-fluorine substitution on aliphatic amines; no experimentally measured pKₐ data are publicly available for this specific compound. |
Why This Matters
The reduced basicity directly impacts the compound's ionization state at physiological pH (7.4), affecting membrane permeability, receptor binding interactions, and salt formation behavior in procurement and formulation contexts.
- [1] Müller K, Faeh C, Diederich F. Fluorine in pharmaceuticals: looking beyond intuition. Science. 2007;317(5846):1881-1886. View Source
- [2] Morgenthaler M, Schweizer E, Hoffmann-Röder A, et al. Predicting and tuning physicochemical properties in lead optimization: amine basicities. ChemMedChem. 2007;2(8):1100-1115. View Source
